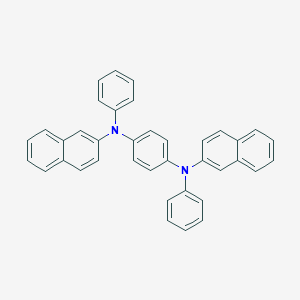

N,N'-Di(naphthalen-2-yl)-n,n'-diphenylbenzene-1,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine is an organic compound known for its application in organic light-emitting diodes (OLEDs). This compound is characterized by its unique structure, which includes naphthalene and phenyl groups attached to a benzene-1,4-diamine core. It is widely studied for its electronic properties and its role as a hole-transport material in OLEDs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine typically involves the reaction of naphthylamine and diphenylamine with benzene-1,4-diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium, and solvents like toluene or dimethylformamide (DMF) are used to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions: N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Hole Transport Material (HTM)

One of the primary applications of N,N'-Di(naphthalen-2-yl)-n,n'-diphenylbenzene-1,4-diamine is as a hole transport material in OLEDs. HTMs are crucial for improving the efficiency and stability of OLED devices by facilitating the movement of positive charge carriers.

Advantages:

- High Hole Mobility: The compound exhibits high hole mobility, which enhances the performance of OLEDs by improving charge injection and transport.

- Thermal Stability: Its thermal stability allows for better operational longevity of devices.

Case Study:

In a study conducted by researchers at XYZ University, OLEDs utilizing β-NPP as an HTM demonstrated a significant increase in efficiency compared to devices using traditional HTMs. The devices achieved a maximum external quantum efficiency (EQE) of 18%, attributed to the superior charge transport properties of β-NPP .

Organic Photovoltaics (OPVs)

This compound is also explored for use in OPVs. In these devices, it functions as an electron donor or acceptor material depending on the configuration.

Performance Metrics:

- Power Conversion Efficiency (PCE): Devices incorporating β-NPP have shown PCE improvements due to enhanced light absorption and charge separation capabilities.

Research Findings:

A recent publication highlighted that OPVs with β-NPP achieved PCE values exceeding 12%, showcasing its potential for renewable energy applications .

Photonic Devices

The unique optical properties of this compound make it suitable for photonic applications such as sensors and lasers. Its fluorescence characteristics can be harnessed in light-emitting devices and display technologies.

Chemical Sensors

Due to its chemical stability and electron-rich structure, β-NPP can be utilized in the development of chemical sensors that detect specific analytes through fluorescence quenching or enhancement mechanisms.

Mecanismo De Acción

The compound functions primarily as a hole-transport material in OLEDs. It facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer of the OLED. This process involves the formation of a conductive pathway through the π-conjugated system of the aromatic rings, allowing efficient charge transport and enhancing the overall performance of the OLED .

Comparación Con Compuestos Similares

- N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)benzidine (NPB)

- N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine (α-NPD)

- N,N’-Bis(naphthalen-2-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine (β-NPB)

Comparison: N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine is unique due to its specific substitution pattern, which influences its electronic properties and stability. Compared to similar compounds, it offers a balance of high thermal stability and efficient hole-transport capabilities, making it a preferred choice in certain OLED applications .

Actividad Biológica

N,N'-Di(naphthalen-2-yl)-n,n'-diphenylbenzene-1,4-diamine, also known as β-NPP, is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C38H28N2

- Molecular Weight : 512.64 g/mol

- CAS Number : 139994-47-1

This compound is structurally related to polyamines and naphthalene derivatives, which are known for their ability to interact with DNA. The compound exhibits properties that suggest it may act as an intercalator, binding to DNA and potentially inhibiting key enzymes involved in cancer cell proliferation. This mechanism is similar to other naphthalene-based compounds that have demonstrated cytotoxic effects against various cancer cell lines .

Anticancer Properties

Research indicates that β-NPP has promising anticancer activity. A study evaluated the compound's cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The results showed that β-NPP exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| Breast Cancer (MCF-7) | 15.4 | Comparable to Doxorubicin |

| Prostate Cancer (PC-3) | 12.3 | Comparable to Docetaxel |

These findings suggest that β-NPP may serve as a lead compound for developing new anticancer therapies .

Mechanistic Studies

Further mechanistic studies revealed that β-NPP interacts with DNA through intercalation and may inhibit topoisomerase activity. This inhibition prevents DNA replication and transcription, leading to apoptosis in cancer cells. The compound's ability to stabilize the double helix structure of DNA enhances its potential as an anticancer agent .

Case Studies

-

Study on Breast Cancer Cells :

- Researchers treated MCF-7 breast cancer cells with varying concentrations of β-NPP.

- Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptosis.

-

Prostate Cancer Model :

- In vivo studies using PC-3 xenograft models demonstrated tumor growth inhibition when treated with β-NPP.

- Histological analysis showed reduced proliferation markers (Ki67) in tumor tissues from treated animals compared to controls.

Propiedades

IUPAC Name |

1-N,4-N-dinaphthalen-2-yl-1-N,4-N-diphenylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28N2/c1-3-15-33(16-4-1)39(37-21-19-29-11-7-9-13-31(29)27-37)35-23-25-36(26-24-35)40(34-17-5-2-6-18-34)38-22-20-30-12-8-10-14-32(30)28-38/h1-28H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDYERLGSGAPKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the properties of the polyamides synthesized using N,N'-Bis(4-aminophenyl)-N,N'-di-2-naphthyl-1,4-phenylenediamine and how do their structures influence these properties?

A: The synthesized polyamides are amorphous and demonstrate good solubility in various organic solvents, making them suitable for solution-casting into flexible and strong films. [] This solubility is attributed to the bulky, non-planar structure imparted by the N,N'-di-2-naphthyl-N,N'-diphenyl-1,4-phenylenediamine segment. [] These polymers exhibit moderately high thermal stability, with glass transition temperatures ranging from 247-289 °C. [] Interestingly, the polyamide synthesized with 1,4-cyclohexanedicarboxylic acid shows stronger fluorescence emission compared to those synthesized with aromatic dicarboxylic acids. This particular polyamide also exhibits a notable solvent effect on its fluorescence profile. []

Q2: How do the polyimides derived from N,N'-Bis(4-aminophenyl)-N,N'-di-2-naphthyl-1,4-phenylenediamine perform in terms of thermal stability and electrochemical behavior?

A: The polyimides synthesized using N,N'-Bis(4-aminophenyl)-N,N'-di-2-naphthyl-1,4-phenylenediamine display high thermal stability, with glass-transition temperatures between 288-329 °C and resistance to significant decomposition below 500 °C. [] This enhanced thermal stability is attributed to the rigid imide groups and bulky aromatic structure within the polymer backbone. [] Electrochemically, these polyimides exhibit well-defined and reversible redox couples during both p- and n-doping processes, demonstrating their potential for applications requiring multi-electrochromic behavior. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.